molecular formula C12H24N2O2 B1320871 tert-Butyl ethyl(piperidin-4-yl)carbamate CAS No. 313977-45-6

tert-Butyl ethyl(piperidin-4-yl)carbamate

Cat. No.: B1320871
CAS No.: 313977-45-6
M. Wt: 228.33 g/mol
InChI Key: JGRCDKUNLLBMTE-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(piperidin-4-yl)carbamate: is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

tert-Butyl ethyl(piperidin-4-yl)carbamate: plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including acetyl-CoA carboxylases, which are involved in fatty acid biosynthesis and oxidation . The nature of these interactions often involves inhibition or activation of the enzyme’s catalytic activity, leading to alterations in metabolic pathways. Additionally, This compound can bind to specific proteins, influencing their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of This compound on different cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in phosphorylation states and signal transduction . Furthermore, This compound can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape of the cell. These changes can impact cellular metabolism, including the flux of metabolites through various biochemical pathways.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . For example, it may act as an inhibitor of acetyl-CoA carboxylases, leading to reduced fatty acid synthesis and increased fatty acid oxidation. Additionally, This compound can interact with DNA-binding proteins, influencing gene expression by modulating the accessibility of transcriptional machinery to target genes. These molecular interactions are critical for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of This compound over time are important considerations in laboratory settings. This compound is generally stable under standard storage conditions, such as room temperature and inert atmosphere . Its effects on cellular function can change over time due to potential degradation or metabolic conversion. Long-term studies have shown that This compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades or is metabolized by cellular enzymes.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and improvement of cellular function . At higher doses, it can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of This compound in preclinical studies.

Metabolic Pathways

This compound: is involved in several metabolic pathways, particularly those related to fatty acid metabolism. This compound interacts with enzymes such as acetyl-CoA carboxylases, influencing the synthesis and oxidation of long-chain fatty acids . Additionally, This compound can affect the levels of metabolites in these pathways, altering the overall metabolic flux and energy balance within the cell.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, This compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions are essential for understanding the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

This compound: exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . For example, This compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of This compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(piperidin-4-yl)carbamate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl ethyl(piperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It serves as a model compound for investigating enzyme inhibition and receptor binding .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ethyl(piperidin-4-yl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-ethyl-N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14(10-6-8-13-9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRCDKUNLLBMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNCC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595533
Record name tert-Butyl ethyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313977-45-6
Record name tert-Butyl ethyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl ethyl(piperidin-4-yl)carbamate
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Synthesis routes and methods I

Procedure details

To a solution of 476 mg (1.42 mmol) of 1-benzyloxycarbonyl-4-(t-butoxycarbonylamino)piperidine from Step B and 0.24 mL (2.8 mmol) of ethyl iodide in 10 mL of DMF was added 85 mg (2.1 mmol) of 60% sodium hydride in mineral oil. The reaction was stirred for 16 h and was then poured into water and extracted three times with ether. The organic layers were each washed with a portion of water and brine, dried over sodium sulfate, combined and concentrated. The residue was purified by FC eluting with 15% ethyl acetate in hexanes to afford 409 mg of title compound.
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 476 mg (1.42 mmol) of 1-benzyloxycarbonyl-4-(t-butoxycarbonylamino)piperidine from Step B and 0.24 mL (2.8 mmol) of ethyl iodide in 10 mnL of DMF was added 85 mg (2.1 mmol) of 60% sodium hydride in mineral oil. The reaction was stirred for 16 h and was then poured into water and extracted three times with ether. The organic layers were each washed with a portion of water and brine, dried over sodium sulfate, combined and concentrated. The residue was purified by FC eluting with 15% ethyl acetate in hexanes to afford 409 mg of title compound.
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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